Cas no 874830-65-6 (7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid)
7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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- MDL: MFCD06637322
- Inchi: 1S/C10H7F3N2O2/c1-5-2-3-15-6(4-5)14-8(10(11,12)13)7(15)9(16)17/h2-4H,1H3,(H,16,17)
- InChI Key: RCIZZQQPXWSBNA-UHFFFAOYSA-N
- SMILES: C12=NC(C(F)(F)F)=C(C(O)=O)N1C=CC(C)=C2
7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM330175-1g |
7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
874830-65-6 | 95%+ | 1g |
$1625 | 2021-08-18 | |
| Chemenu | CM330175-1g |
7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
874830-65-6 | 95%+ | 1g |
$1000 | 2023-02-01 | |
| eNovation Chemicals LLC | D546830-1g |
2-(Trifluoromethyl)-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
874830-65-6 | 95% | 1g |
$655 | 2024-06-03 | |
| eNovation Chemicals LLC | D546830-1g |
2-(Trifluoromethyl)-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
874830-65-6 | 95% | 1g |
$655 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129460-1g |
7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
874830-65-6 | 98% | 1g |
¥9100.00 | 2024-04-27 | |
| eNovation Chemicals LLC | D546830-1g |
2-(Trifluoromethyl)-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
874830-65-6 | 95% | 1g |
$655 | 2025-02-28 |
7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 874830-65-6): A Comprehensive Overview
7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, identified by its CAS number 874830-65-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of a trifluoromethyl group and a carboxylic acid moiety enhances its pharmacological potential, making it a valuable scaffold for drug discovery.
The< strong>imidozopyridine core of this molecule contributes to its unique chemical and biological properties. Imidazopyridines are versatile intermediates in medicinal chemistry, often serving as building blocks for the synthesis of bioactive molecules. The methyl and trifluoromethyl substituents in this compound play crucial roles in modulating its interactions with biological targets, thereby influencing its efficacy and selectivity.
The< strong>carboxylic acid functional group at the 3-position of the imidazopyridine ring provides an additional site for chemical modification, enabling the synthesis of derivatives with tailored pharmacokinetic profiles. This feature is particularly advantageous in drug development, as it allows for the optimization of solubility, bioavailability, and metabolic stability.
In recent years, there has been growing interest in< strong>7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid due to its potential applications in various therapeutic areas. Studies have highlighted its role as a precursor in the synthesis of compounds with anti-inflammatory, antiviral, and anticancer properties. The< strong>trifluoromethyl group, in particular, is known to enhance binding affinity and metabolic stability, making it a desirable feature in drug design.
One of the most compelling aspects of this compound is its utility in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. Researchers have leveraged the< strong>imidozopyridine scaffold to design molecules that selectively inhibit aberrant kinase activity. The< strong>methyl and< strong>trifluoromethyl substituents contribute to the precise targeting of these enzymes by optimizing interactions with their active sites.
The< strong>carboxylic acid moiety also facilitates further derivatization, allowing for the creation of prodrugs or conjugates that improve delivery and bioavailability. This flexibility makes< strong>7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acida versatile tool for medicinal chemists seeking to develop novel therapeutics.
The synthesis of< strong>7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acidCAS No. 874830-65-6 involves multi-step organic transformations that highlight the ingenuity of synthetic organic chemistry. The process typically begins with the formation of the imidazopyridine core through cyclization reactions. Subsequent functionalization steps introduce the< strong>methyl,< strong>trifluoromethyl, and< strong>carboxylic acidmolecular features. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve high regioselectivity and yield.
The pharmacological evaluation of derivatives derived from< strong>7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acidCAS No. 874830-65-6 has revealed promising results in preclinical studies. These studies have demonstrated that certain analogs exhibit potent activity against various disease models without significant off-target effects. The combination of structural diversity provided by different substituents on the imidazopyridine ring allows for fine-tuning of biological activity.
The incorporation of computational methods into drug discovery has further accelerated the development process for compounds like< strong >7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acidCAS No. 874830-65-6>. Molecular modeling techniques enable researchers to predict binding interactions between potential drug candidates and biological targets with high accuracy. This approach has been instrumental in identifying lead compounds that exhibit optimal pharmacokinetic properties.
The future prospects for< strong >7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acidCAS No. 874830-65-6are vast and exciting. As our understanding of disease mechanisms continues to evolve, new therapeutic opportunities will emerge that can be addressed by innovative molecular entities like this one. The ongoing research efforts aim to expand its applications into additional therapeutic areas while maintaining high standards of safety and efficacy.
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